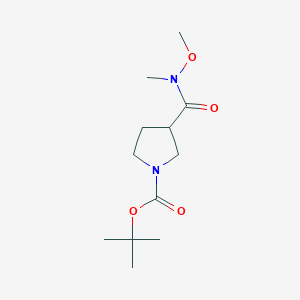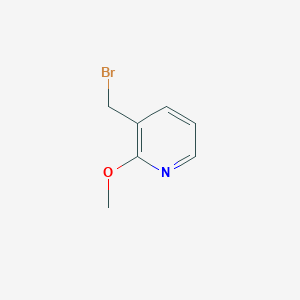
3-(Bromomethyl)-2-methoxypyridine
Übersicht
Beschreibung
“3-(Bromomethyl)-2-methoxypyridine” is likely a brominated organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “3-(Bromomethyl)” part suggests a bromomethyl group attached to the third carbon of the pyridine ring. The “2-methoxy” part indicates a methoxy group (-OCH3) attached to the second carbon of the pyridine ring .
Synthesis Analysis
While specific synthesis methods for “3-(Bromomethyl)-2-methoxypyridine” are not available, bromination reactions are common in organic chemistry . They often involve the use of a brominating reagent and a catalyst .
Molecular Structure Analysis
The molecular structure of “3-(Bromomethyl)-2-methoxypyridine” would be based on a pyridine ring, with a bromomethyl group attached to one carbon and a methoxy group attached to another . The exact structure would need to be confirmed through techniques such as X-ray crystallography .
Chemical Reactions Analysis
Again, while specific reactions involving “3-(Bromomethyl)-2-methoxypyridine” are not available, brominated organic compounds are often used in substitution reactions . The bromine atom can be replaced by other groups, allowing for the synthesis of a wide variety of compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Bromomethyl)-2-methoxypyridine” would depend on its molecular structure. For example, brominated organic compounds are often dense and have high boiling points . They may also be reactive, given the presence of the bromine atom .
Wissenschaftliche Forschungsanwendungen
Synthesis of Beta-Substituted Acrylates
3-(Bromomethyl)-2-methoxypyridine serves as an essential building block in the synthesis of beta-substituted acrylates. These acrylates are crucial intermediates in the production of polymers with wide-ranging applications, from adhesives to coatings .
Preparation of Phenylthiomethyl Derivatives
This compound is used to prepare various phenylthiomethyl derivatives such as t-butyl 2-(phenylthiomethyl) propenoate. These derivatives are valuable in the synthesis of more complex organic molecules that can have applications in pharmaceuticals and agrochemicals .
Synthesis of Beta-Lactams
Beta-lactams, a class of antibiotics including penicillin, can be synthesized through cyclization reactions involving 3-(Bromomethyl)-2-methoxypyridine. This is a critical application given the ongoing need for new antibiotics due to resistance issues .
Antimicrobial Agent Research
In biological research, 3-(Bromomethyl)-2-methoxypyridine has potential as an antimicrobial agent. Its efficacy and mechanism can be studied to develop new treatments for bacterial infections.
Chemotherapeutic Research
The compound’s role in chemotherapeutic research is significant. It can be used to develop new cancer treatments by studying its interaction with various cell lines and its potential to inhibit cancer cell growth.
Cell Biology Studies
3-(Bromomethyl)-2-methoxypyridine can be a tool in cell biology to understand cellular processes. It can help in tracking cell development and differentiation, as well as in apoptosis studies.
Organic Synthesis Research
As an organic building block, this compound is used extensively in organic synthesis research to create a variety of complex molecules. Its versatility makes it a staple in many synthetic chemistry laboratories .
Material Science Applications
In material science, the compound can be used to modify the properties of materials at a molecular level, leading to the development of new materials with specific characteristics like increased strength or chemical resistance .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(bromomethyl)-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-6(5-8)3-2-4-9-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXRHBYSNLQDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727168 | |
| Record name | 3-(Bromomethyl)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2-methoxypyridine | |
CAS RN |
942060-13-1 | |
| Record name | 3-(Bromomethyl)-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


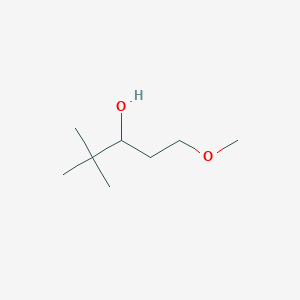
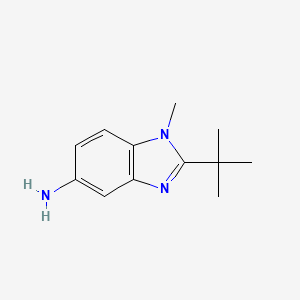
![4-[(2,4-Dimethoxyphenyl)amino]benzoic acid](/img/structure/B1527571.png)
![4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid](/img/structure/B1527572.png)
![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1527573.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1527575.png)

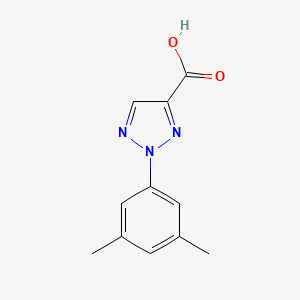
![[2-(Hexyloxy)-4-methylphenyl]methanamine](/img/structure/B1527579.png)
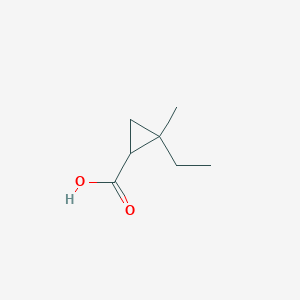
![[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methanol](/img/structure/B1527583.png)
![[4-(Prop-1-yn-1-yl)phenyl]methanol](/img/structure/B1527585.png)

